molecular formula C31H32N2O6 B6298632 1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester CAS No. 2177264-18-3

1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B6298632
CAS No.: 2177264-18-3
M. Wt: 528.6 g/mol
InChI Key: RFXKCSMJQZAKLW-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester is a complex organic compound with the molecular formula C31H32N2O6 and a molecular weight of 528.5956 . This compound is characterized by its unique structure, which includes a piperazine ring, a carboxyphenyl group, and a fluorenylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester involves multiple steps, including the formation of the piperazine ring, the introduction of the carboxyphenyl group, and the esterification with the fluorenylmethyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester can be compared with other similar compounds, such as:

    1,4-Piperazinedicarboxylic acid derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Fluorenylmethyl esters:

Properties

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-16-32(18-27(33)20-12-14-21(15-13-20)28(34)35)29(36)38-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXKCSMJQZAKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109275
Record name 1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177264-18-3
Record name 1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177264-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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